2-Chloro-3,5-dimethylphenol

Description

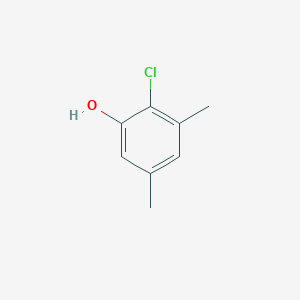

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPLGLMEXWSLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063946 | |

| Record name | Phenol, 2-chloro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-41-0 | |

| Record name | 2-Chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-chloro-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 2-CHLORO-3,5-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM323UDG3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-chloro-3,5-dimethylphenol CAS number and molecular weight

This technical guide provides a comprehensive overview of 2-chloro-3,5-dimethylphenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for synthesis, and insights into its biological context, supported by clear data presentation and visualizations.

Core Chemical Identity

This compound, also known by synonyms such as 2-Chloro-3,5-xylenol, is a halogenated derivative of 3,5-dimethylphenol.[1][2][3] It is categorized as a pharmaceutical intermediate.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative profile of the compound.

| Property | Value |

| CAS Number | 5538-41-0[1][2][3][4][5] |

| Molecular Formula | C8H9ClO[1][3][4][5][6] |

| Molecular Weight | 156.61 g/mol [1][3][4][5][7] |

| Appearance | White Flakes[6] |

| Melting Point | 115-116 °C[1][2] |

| Boiling Point | 230.6 - 231 °C at 760 mmHg[1][2] |

| Density | 1.183 g/cm³[1][2] |

| Flash Point | 93.3 °C[1][2] |

| XLogP3 | 2.9[1][7] |

| Topological Polar Surface Area | 20.2 Ų[1][7] |

Synthesis of Chlorinated Dimethylphenols

The following protocol describes a general method for the chlorination of m-xylenol, which results in a mixture of chlorinated products, including 2,4-dichloro-3,5-dimethylphenol and this compound. This regioselective reaction utilizes sulfuryl chloride as the chlorinating agent.[8]

Experimental Protocol: Chlorination of m-Xylenol [8]

-

Reaction Setup: To a solution of m-xylenol (6.1 g, 50 mmol), iron(III) chloride (FeCl₃, 25 mg, 0.154 mmol), and an additive (30 mg) in dichloromethane (DCM, 25 mL) in a 50 mL round-bottomed flask, add freshly distilled sulfuryl chloride (4.66 mL, 57.7 mmol) slowly over 2 hours using a pressure-equalizing dropping funnel.

-

Reaction Execution: Stir the mixture at room temperature for an additional 2 hours.

-

Quenching: Quench the reaction by adding 20 mL of water.

-

Extraction: Extract the organic components from the aqueous layer using ether (3 x 30 mL).

-

Drying and Concentration: Combine the ether layers and dry over magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Analysis: The crude product can then be weighed and analyzed by quantitative gas chromatography (GC) using an internal standard such as tetradecane to determine the yield of the various chlorinated phenols. The reported yield for this specific procedure was 75% for 2,4-dichloro-3,5-dimethylphenol, 10% for this compound, and 9% for 4-chloro-3,5-dimethylphenol.[8]

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not extensively detailed in current literature, significant research exists for its isomer, 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX). This compound, a common antiseptic agent, has demonstrated potential anticancer properties, particularly in colorectal cancer.[9]

Studies have shown that 4-chloro-3,5-dimethylphenol can inhibit the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The compound impedes the nuclear translocation of β-catenin, preventing it from forming a complex with T-cell factor 4 (TCF4). This action downregulates key Wnt target genes, leading to reduced cancer cell viability, proliferation, and migration, and the induction of apoptosis.[9] Given the structural similarity, investigating whether this compound exhibits similar activity presents a valuable avenue for research.

References

- 1. echemi.com [echemi.com]

- 2. CAS # 5538-41-0, this compound, 2-Chloro-3,5-xylenol - chemBlink [ww.chemblink.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:5538-41-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Chloroxylenol Related Compound A (2-chloro-3,5-dimethylphe… [cymitquimica.com]

- 7. Phenol, 2-chloro-3,5-dimethyl- | C8H9ClO | CID 79667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

Synthesis of 2-Chloro-3,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-chloro-3,5-dimethylphenol, a substituted phenolic compound with applications in various fields of chemical research and development. The primary synthesis route involves the regioselective chlorination of 3,5-dimethylphenol. This document details the experimental protocol for this key reaction, presents quantitative data for product distribution, and illustrates the synthesis pathway.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The principal method for the synthesis of this compound is the direct chlorination of 3,5-dimethylphenol (also known as 3,5-xylenol). This reaction is an electrophilic aromatic substitution, where an electrophilic chlorine species replaces a hydrogen atom on the aromatic ring. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Consequently, chlorination of 3,5-dimethylphenol typically yields a mixture of the ortho-chlorinated product (this compound) and the para-chlorinated product (4-chloro-3,5-dimethylphenol), with the latter often being the major product.[1][2]

Controlling the regioselectivity to favor the ortho-product can be challenging. However, specific reaction conditions and catalyst systems can influence the product ratio. A documented method for the chlorination of 3,5-dimethylphenol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), and a sulfur-containing additive to modulate the selectivity.[1][3]

Reaction Products and Yields

The chlorination of 3,5-dimethylphenol with sulfuryl chloride and an iron(III) chloride catalyst results in the formation of three main products: 4-chloro-3,5-dimethylphenol, this compound, and 2,4-dichloro-3,5-dimethylphenol. The distribution of these products is dependent on the reaction conditions.

| Product | Isomer Position | Yield (%) |

| 4-Chloro-3,5-dimethylphenol | Para | 75 |

| This compound | Ortho | 10 |

| 2,4-Dichloro-3,5-dimethylphenol | Di-substituted | 9 |

Table 1: Product distribution from the chlorination of 3,5-dimethylphenol with sulfuryl chloride and FeCl₃ catalyst.[3]

Experimental Protocol

The following is a detailed experimental protocol for the chlorination of 3,5-dimethylphenol, adapted from published research.[3]

Materials:

-

3,5-Dimethylphenol (m-xylenol)

-

Sulfuryl chloride (SO₂Cl₂), freshly distilled

-

Iron(III) chloride (FeCl₃)

-

1,3-bis(methylthio)propane (or other suitable additive)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Water

-

Tetradecane (for GC analysis)

Equipment:

-

50 mL round-bottomed flask

-

Pressure equalizing dropping funnel

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

A solution of 3,5-dimethylphenol (6.1 g, 50 mmol), iron(III) chloride (25 mg, 0.154 mmol), and 1,3-bis(methylthio)propane (30 mg) in dichloromethane (25 mL) is prepared in a 50 mL round-bottomed flask.

-

Freshly distilled sulfuryl chloride (4.66 mL, 57.7 mmol) is added slowly to the solution over a period of 2 hours using a pressure equalizing dropping funnel.

-

The reaction mixture is stirred at room temperature for an additional 2 hours.

-

The reaction is quenched by the addition of water (20 mL).

-

The organic components are extracted with diethyl ether (3 x 30 mL).

-

The combined ether layers are dried over magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is weighed and analyzed by quantitative gas chromatography (GC) using tetradecane as an internal standard to determine the product distribution.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway for this compound from 3,5-dimethylphenol.

Caption: Synthesis of this compound via chlorination of 3,5-dimethylphenol.

References

Spectroscopic Data Interpretation of 2-Chloro-3,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-3,5-dimethylphenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes information from established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the phenol scaffold and comparison with related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Internal Standard: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Singlet | 1H | Ar-H (H4) |

| ~6.8 - 7.0 | Singlet | 1H | Ar-H (H6) |

| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |

| ~2.3 | Singlet | 3H | Ar-CH₃ (C3) |

| ~2.2 | Singlet | 3H | Ar-CH₃ (C5) |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and may exchange with D₂O.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C1 (-OH) |

| ~138 | C3 (-CH₃) |

| ~136 | C5 (-CH₃) |

| ~129 | C2 (-Cl) |

| ~125 | C4 |

| ~120 | C6 |

| ~21 | C3-CH₃ |

| ~20 | C5-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600 - 1585 | Medium-Strong | Aromatic C=C stretch |

| ~1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| ~1260 - 1200 | Strong | C-O stretch (phenol) |

| ~850 - 750 | Strong | C-H out-of-plane bend |

| ~750 - 650 | Medium-Strong | C-Cl stretch |

Note: The broadness of the O-H stretch is a characteristic feature of phenols due to hydrogen bonding.[3][4][5][6][7]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | High | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 141/143 | Medium | [M-CH₃]⁺ |

| 121 | Medium | [M-Cl]⁺ |

| 93 | High | [M-Cl-CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm). For identifying the hydroxyl proton, a "D₂O shake" can be performed by adding a few drops of deuterium oxide to the NMR tube, which will cause the -OH peak to disappear from the spectrum.[1][2]

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and would require several hundred to a few thousand scans for an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound would be finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum would be recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum (of the KBr pellet or salt plate) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[8]

Ionization: Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Mass Analysis: The mass spectrum would be acquired using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on predictive analysis. The provided data and protocols serve as a valuable resource for researchers and professionals in the absence of readily available experimental spectra. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. adichemistry.com [adichemistry.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-chloro-3,5-dimethylphenol: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-3,5-dimethylphenol, a chlorinated phenolic compound of interest in various chemical and pharmaceutical research areas. This document details its nomenclature, physicochemical properties, synthesis, purification, and analytical characterization.

IUPAC Name and Synonyms

The compound with the chemical structure featuring a chlorine atom at the second position and methyl groups at the third and fifth positions of a phenol ring is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

2-Chloro-3,5-xylenol[1]

-

Phenol, 2-chloro-3,5-dimethyl-[1]

-

3,5-Xylenol, 2-chloro-[1]

-

Chloroxylenol Related Compound A[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| CAS Number | 5538-41-0 | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| XLogP3 | 2.9 | [1] |

Safety Information:

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, 3,5-dimethylphenol. The direct chlorination of 3,5-dimethylphenol often yields a mixture of chlorinated isomers, including the primary product 4-chloro-3,5-dimethylphenol (Chloroxylenol) and the desired this compound. The following protocol is a general procedure that can be adapted to favor the formation of the 2-chloro isomer, followed by separation.

Materials:

-

3,5-Dimethylphenol

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) as a catalyst

-

Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent

-

Chloroform for recrystallization

-

Activated Carbon

-

Sodium Bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylphenol in the chosen anhydrous solvent (e.g., carbon tetrachloride).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or ferric chloride.

-

Chlorination: Slowly add N-chlorosuccinimide to the reaction mixture in portions at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product isomers.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any unreacted acidic starting material, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

Purification by Recrystallization

The crude product, a mixture of chlorinated isomers, can be purified by recrystallization to isolate this compound. The choice of solvent is critical for effective separation.

Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature, allowing for the crystallization of the desired isomer while impurities remain in the mother liquor. Chloroform has been reported to be effective for the recrystallization of related chloroxylenol isomers.[4][5]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.[6]

-

Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization by Gas Chromatography (GC)

The purity of the synthesized this compound and the isomeric ratio in the crude product can be determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Instrumentation and Conditions (General Guidance based on EPA Method 8041A for Phenols): [7][8]

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

FID Temperature: 280°C.

-

MS Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

Scan Range (for MS): 50-300 amu.

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the crude reaction mixture in the same solvent for analysis.

-

Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and, if using MS, its mass spectrum.

-

Quantify the purity of the sample by comparing the peak area of the analyte to the calibration curve.

-

Determine the relative amounts of different isomers in the crude product by comparing their respective peak areas.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides essential information for researchers working with this compound. The detailed protocols for synthesis, purification, and analysis, along with the summarized physicochemical data, offer a solid foundation for further investigation and application of this compound in various scientific disciplines. The provided workflows serve as a visual aid to the experimental processes. As with any chemical research, all procedures should be performed with appropriate safety precautions and adapted as necessary for specific laboratory contexts.

References

- 1. Phenol, 2-chloro-3,5-dimethyl- | C8H9ClO | CID 79667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 5. Preparation method of chloroxylenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. settek.com [settek.com]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX), a widely used antiseptic and disinfectant. The document collates available quantitative solubility data in various aqueous and organic solvents, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who work with this compound.

Introduction

This compound (CAS 88-04-0) is a halogenated phenol with the chemical formula C₈H₉ClO.[1] It is a white to off-white crystalline solid with a characteristic phenolic odor.[2] Due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, it is a key active ingredient in numerous consumer and industrial products, including antiseptic soaps, wound cleansers, and surface disinfectants.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in various solvent systems is therefore essential for the development of stable, effective, and safe formulations. This guide aims to provide a detailed technical overview of its solubility profile.

Solubility of this compound

This compound is characterized by its low aqueous solubility and high solubility in many organic solvents. This is attributed to the hydrophobic nature of the chloroxylenol molecule.[4]

Aqueous Solubility

The solubility of this compound in water is very low. At 20°C, its solubility is approximately 0.3 g/L.[2] Another source indicates a solubility of 0.03 wt% in water.[1] The pH of the aqueous medium can influence its solubility; as a weak acid, its solubility increases in alkaline conditions due to the formation of a more soluble salt.[4]

Solubility in Organic Solvents

This compound is described as freely soluble in a variety of organic solvents.[2][5] This includes alcohols, ethers, polyglycols, terpenes, and fixed oils.[2][4] It also dissolves in solutions of alkali hydroxides.[2] More specific quantitative data is summarized in the tables below.

Table 1: Solubility of this compound in Various Solvents at 15°C

| Solvent | Solubility (g/100mL) |

| Petroleum Ether | 0.5 |

| Benzene | 6.0 |

| Acetone | 58.0 |

| Toluene | 7.0 |

| Chloroform | 6.2 |

| Isopropanol | 38.0 |

Data sourced from a material safety data sheet and should be considered as indicative.[5]

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (g/100mL) |

| Isopropanol | 50.0 |

| 1 M NaOH | 8.8 |

| Glycerine | 1.5 |

Data sourced from a material safety data sheet and should be considered as indicative.[5]

Table 3: Solubility of this compound in Other Organic Solvents

| Solvent | Solubility |

| Methanol | 1 g/10 mL |

| Ethanol (95%) | Freely Soluble |

| Ether | Freely Soluble |

| Terpenes | Soluble |

| Fixed Oils | Soluble |

Data compiled from multiple sources.[2][6]

Experimental Protocols for Solubility Determination

The determination of the thermodynamic (or equilibrium) solubility of a compound is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is considered the gold standard for this purpose. This method, coupled with a suitable analytical technique for quantification, provides reliable and reproducible solubility data.

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the determination of the thermodynamic solubility of this compound. The method involves achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (crystalline powder)

-

Selected solvents (e.g., water, ethanol, isopropanol, etc.)

-

Stoppered flasks or vials

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a stoppered flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time. A common practice is to shake the mixture for at least 24 to 48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the sample through a syringe filter into a clean vial. It is crucial to ensure that the temperature of the sample does not change during this process to avoid precipitation.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax). The λmax for chloroxylenol in ethanol is around 282 nm.[7] Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the calibration curve.

-

Gravimetric Method: Accurately weigh a specific volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is obtained. The solubility can then be calculated based on the mass of the solute and the volume of the solvent.

-

HPLC: If the solution contains interfering substances or for higher precision, HPLC can be used for quantification. A suitable validated HPLC method with a UV detector would be required.

-

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. China 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO factory and manufacturers | Unilong [unilongmaterial.com]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

Navigating the Thermal Landscape of 2-Chloro-3,5-dimethylphenol: An In-depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation of 2-chloro-3,5-dimethylphenol is not publicly available. This guide, therefore, leverages data from its close structural isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol), to provide a comprehensive overview of the anticipated thermal behavior and analytical methodologies. The information presented herein should be considered as a predictive guide and a framework for experimental design.

Introduction

This compound is a halogenated phenolic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety during manufacturing and storage, and predicting environmental fate. This technical guide provides a detailed examination of the expected thermal properties of this compound, drawing parallels from its well-studied isomer, 4-chloro-3,5-dimethylphenol. It outlines key experimental protocols for characterization and discusses potential degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its isomer, 4-chloro-3,5-dimethylphenol, is presented in Table 1. These properties are fundamental to understanding the compound's behavior under thermal stress.

| Property | This compound | 4-Chloro-3,5-dimethylphenol (Chloroxylenol) |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol [1] |

| Melting Point | Not Reported | 114-116 °C[1][2] |

| Boiling Point | Not Reported | 246 °C[3][4] |

| Appearance | Not Reported | White or cream-colored crystalline powder[5] |

Thermal Stability and Degradation Analysis

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, general principles of thermal degradation for chlorinated phenols suggest that decomposition is likely to occur at elevated temperatures, potentially leading to the formation of various degradation products.

Predicted Thermal Decomposition Profile

Based on the behavior of similar compounds, the thermal degradation of this compound is expected to proceed through a multi-stage process. The onset of decomposition would be indicated by a significant weight loss in a TGA thermogram. The process may involve the initial loss of the chlorine atom, followed by the fragmentation of the aromatic ring at higher temperatures.

When heated to decomposition, chloroxylenol is known to emit toxic fumes[5]. The hazardous decomposition products of 4-chloro-3,5-dimethylphenol are reported to include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.

Potential Degradation Products

The high-temperature pyrolysis of chlorinated phenols can lead to a complex mixture of products. Identification of these products is crucial for understanding the degradation mechanism and assessing potential toxicity. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the primary technique for this analysis. Based on the pyrolysis of other chlorinated aromatic compounds, the potential degradation products of this compound could include:

| Potential Degradation Product | Chemical Formula | Notes |

| 3,5-Dimethylphenol | C₈H₁₀O | Dechlorination product. |

| Chlorinated benzenes | C₆H₅Cl, C₆H₄Cl₂, etc. | Products of ring fragmentation and rearrangement. |

| Polychlorinated dibenzofurans (PCDFs) | C₁₂H₈-xClₓO | Highly toxic byproducts formed through condensation reactions at high temperatures. |

| Polychlorinated dibenzo-p-dioxins (PCDDs) | C₁₂H₈-xClₓO₂ | Highly toxic byproducts formed through condensation reactions at high temperatures. |

| Hydrochloric Acid | HCl | A primary product of dechlorination. |

| Carbon Oxides | CO, CO₂ | Products of complete combustion. |

Experimental Protocols

To facilitate future research on the thermal properties of this compound, this section provides detailed, generalized experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram to determine the peak melting temperature and the area under the melting peak, which corresponds to the enthalpy of fusion.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Place a small, accurately weighed amount (typically in the microgram range) of the this compound sample into a pyrolysis tube or onto a pyrolysis probe.

-

Insert the sample into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 700 °C) in an inert atmosphere (e.g., helium).

-

The volatile degradation products are swept into the GC column by the carrier gas.

-

Separate the degradation products using an appropriate GC temperature program.

-

Detect and identify the separated compounds using the mass spectrometer.

-

Compare the resulting mass spectra with a library (e.g., NIST) to identify the degradation products.

Visualizations

To aid in the conceptualization of the experimental and theoretical aspects of this guide, the following diagrams are provided.

Caption: A generalized workflow for the thermal analysis of this compound.

References

The Enigmatic Intermediate: A Technical Review of 2-Chloro-3,5-dimethylphenol's Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylphenol, a halogenated derivative of 3,5-dimethylphenol (3,5-xylenol), is a fine chemical intermediate with potential applications in the synthesis of more complex molecules. While its isomer, 4-chloro-3,5-dimethylphenol (p-chloro-m-xylenol or PCMX), is a well-known antiseptic and disinfectant, the direct applications and biological profile of this compound are less documented. This technical guide provides a comprehensive literature review of its synthesis, known applications, and the biological activities of closely related compounds, offering insights for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its biological behavior.

| Property | Value | Reference |

| CAS Number | 5538-41-0 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | White Flakes | [2] |

| Melting Point | 115-116 °C | [3] |

| Boiling Point | 230.6 °C at 760 mmHg | [3] |

| Density | 1.183 g/cm³ | [3] |

Synthesis of this compound

The primary route to this compound is through the electrophilic chlorination of 3,5-dimethylphenol. The regioselectivity of this reaction is a key challenge, often leading to a mixture of chlorinated isomers.

Experimental Protocol: Chlorination of 3,5-Dimethylphenol (m-xylenol)

A detailed experimental procedure for the chlorination of m-xylenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent has been reported, which yields this compound as a minor product.[1]

Reaction Scheme:

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Chloro-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0). The information is intended for use in research and development settings. It is imperative to supplement this guide with a current, substance-specific Safety Data Sheet (SDS) and to adhere to all applicable institutional and governmental regulations.

Chemical and Physical Properties

This compound is a chlorinated aromatic organic compound. While detailed experimental data for this specific isomer is limited, its properties can be estimated based on available data and comparison with related isomers, such as the widely used antiseptic 4-chloro-3,5-dimethylphenol (PCMX).

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 5538-41-0) | 4-Chloro-3,5-dimethylphenol (PCMX) (CAS: 88-04-0) |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol |

| Appearance | Not specified, likely a solid | White to light beige crystalline powder or crystals |

| Melting Point | 115-116 °C | 114-116 °C |

| Boiling Point | 230.6 °C at 760 mmHg | 246 °C |

| Density | 1.183 g/cm³ | 0.67 g/cm³ |

| Flash Point | 93.3 °C | 132 °C |

| Water Solubility | Not specified, likely low | 0.3 g/L (20 °C) |

Note: Some data for this compound is based on predicted values.

Safety and Hazard Information

Table 2: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |

Table 3: Toxicological Data for Chlorinated Dimethylphenols

| Parameter | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 3830 mg/kg | 4-Chloro-3,5-dimethylphenol |

| LD50 | Mouse | Oral | 1000 mg/kg | 4-Chloro-3,5-dimethylphenol |

Health Effects

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation and may lead to allergic skin reactions.

-

Eye Contact: Causes serious eye irritation.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work with this compound should be conducted in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with an appropriate solvent, followed by soap and water.

-

Do not allow the material to enter drains or waterways.

First Aid

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations.

-

Dispose of the chemical and any contaminated materials as hazardous waste.

-

Do not mix with other waste.

-

Leave the chemical in its original container if possible.

-

Handle uncleaned containers as you would the product itself.

Caption: A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, the following sections provide representative methodologies for its synthesis and analysis, based on procedures for related chloroxylenol isomers.

Representative Synthesis of a Chlorinated Dimethylphenol

This protocol is adapted from a patented method for the synthesis of 4-chloro-3,5-dimethylphenol and should be considered a general guideline.

Objective: To synthesize a chlorinated dimethylphenol via electrophilic aromatic substitution.

Materials:

-

3,5-Dimethylphenol

-

Chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide)

-

Catalyst (e.g., a Lewis acid like aluminum chloride or an iron salt)

-

Anhydrous organic solvent (e.g., dichloromethane or carbon tetrachloride)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for reflux, extraction, and solvent evaporation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethylphenol and the catalyst in the anhydrous organic solvent.

-

Slowly add the chlorinating agent to the solution at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for a specified period, monitoring the reaction by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then a saturated brine solution.

-

Dry the organic layer over the drying agent.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method for the analysis of phenols and chlorinated phenols.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for phenol analysis (e.g., a low-polarity silarylene phase)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane). If necessary, perform a derivatization step to improve chromatographic performance.

-

Injection: Inject an aliquot of the prepared sample into the GC.

-

Chromatographic Separation: Use a temperature program to separate the components of the sample on the capillary column.

-

Mass Spectrometric Detection: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum, comparing it to a known standard. Quantify the amount by comparing the peak area to a calibration curve.

Potential Signaling Pathways and Mechanism of Action

Specific studies on the signaling pathways affected by this compound are not available in the current literature. However, the toxic effects of chlorophenols, in general, are known to involve the disruption of cellular processes. A key mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts ATP synthesis. Furthermore, exposure to chlorophenols can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. This can damage cellular components like lipids, proteins, and DNA, and can trigger various stress-response signaling pathways.

The closely related 4-chloro-3,5-dimethylphenol has been shown to exhibit anticancer activity in colorectal cancer by inhibiting the Wnt/β-catenin signaling pathway. It achieves this by preventing the nuclear translocation of β-catenin and disrupting its interaction with T-cell factor 4 (TCF4), which leads to the downregulation of Wnt target genes. While this is specific to the 4-chloro isomer, it highlights a potential mechanism of action for this class of compounds that warrants further investigation for this compound.

Caption: A diagram illustrating the potential generalized cellular effects of chlorophenol exposure.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3,5-dimethylphenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-3,5-dimethylphenol as a versatile chemical intermediate in the synthesis of potentially bioactive molecules, particularly in the agrochemical sector. Detailed experimental protocols for the synthesis of a phenoxyacetic acid herbicide analog and a carbamate insecticide analog are presented, along with a summary of expected quantitative data. Additionally, the mechanism of action for phenoxyacetic acid herbicides is illustrated.

Introduction

This compound is a substituted phenolic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated aromatic ring, makes it a valuable starting material for the synthesis of a variety of downstream products. The chlorine and methyl substituents on the phenyl ring can influence the lipophilicity, metabolic stability, and biological activity of the resulting derivatives. This document focuses on its application as an intermediate in the preparation of agrochemicals, specifically herbicides and insecticides.

Applications in Agrochemical Synthesis

The phenolic hydroxyl group of this compound is amenable to various chemical transformations, most notably etherification and esterification, to produce a diverse range of bioactive compounds.

-

Herbicide Synthesis: A prominent application of chlorophenols is in the synthesis of phenoxyacetic acid herbicides.[2][3][4] These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][5] By reacting this compound with a suitable haloacetic acid derivative, novel herbicide candidates can be synthesized.

-

Insecticide Synthesis: Phenols are also key precursors for carbamate insecticides.[6][7] These insecticides function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death.[7] The synthesis typically involves the reaction of the phenol with an isocyanate or a carbamoyl chloride.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a potential herbicide and insecticide derived from this compound.

Protocol 1: Synthesis of 2-(2-chloro-3,5-dimethylphenoxy)acetic acid (A Phenoxyacetic Acid Herbicide Analog)

This protocol describes the synthesis of a phenoxyacetic acid derivative via the Williamson ether synthesis.[8][9][10][11][12]

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper

Procedure:

-

Deprotonation of Phenol: In a 250 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.

-

Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1.04 g, 11 mmol) in 20 mL of water.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-chloro-3,5-dimethylphenoxy)acetic acid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, and ¹H and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 2-Chloro-3,5-dimethylphenyl methylcarbamate (A Carbamate Insecticide Analog)

This protocol outlines the synthesis of a carbamate ester from this compound and methyl isocyanate.

Reaction Scheme:

Materials and Equipment:

-

This compound

-

Methyl isocyanate

-

Triethylamine (catalyst)

-

Anhydrous toluene

-

Round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.57 g, 10 mmol) in 40 mL of anhydrous toluene. Add a catalytic amount of triethylamine (0.1 mL).

-

Addition of Isocyanate: Slowly add methyl isocyanate (0.63 g, 11 mmol) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-chloro-3,5-dimethylphenyl methylcarbamate.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point or boiling point determination, and ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized compounds based on typical yields for these types of reactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |

| 2-(2-chloro-3,5-dimethylphenoxy)acetic acid | C₁₀H₁₁ClO₃ | 214.64 | 2.15 | 85-95 | >98 |

| 2-Chloro-3,5-dimethylphenyl methylcarbamate | C₁₀H₁₂ClNO₂ | 213.66 | 2.14 | 90-98 | >98 |

Visualization of Mechanisms and Workflows

Experimental Workflow for Herbicide Synthesis

Caption: Workflow for the synthesis of 2-(2-chloro-3,5-dimethylphenoxy)acetic acid.

Signaling Pathway: Mechanism of Action of Phenoxyacetic Acid Herbicides

Caption: Simplified signaling pathway for phenoxyacetic acid herbicide action in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

analytical methods for detecting 2-chloro-3,5-dimethylphenol in environmental samples

Abstract

2-Chloro-3,5-dimethylphenol (a chlorinated derivative of xylenol) is a compound of environmental concern due to its potential toxicity and persistence. It can be introduced into the environment through industrial discharges, the breakdown of pesticides, and as a disinfection byproduct. Accurate and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices such as water and soil. This document provides detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, instrumental analysis, and data interpretation.

Introduction

Chlorophenols are a class of compounds widely used as intermediates in the synthesis of pesticides, herbicides, and dyes.[1][2] Their presence in environmental samples, even at trace levels, is a significant concern due to their potential toxicity and carcinogenic properties.[3] The U.S. Environmental Protection Agency (EPA) has classified several chlorophenols as priority pollutants.[3][4] The reliable determination of these compounds requires robust analytical methods capable of achieving low detection limits in complex matrices like wastewater, river water, and soil. This application note details validated methods for analyzing this compound, focusing on common and effective techniques accessible to environmental and research laboratories.

Analytical Approaches

The two primary instrumental techniques for analyzing chlorophenols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for volatile and semi-volatile compounds.[5][6] Due to the polar nature of the hydroxyl group, chlorophenols often require a derivatization step to increase their volatility and improve peak shape, leading to better sensitivity and resolution.[7][8][9] Common derivatization techniques include acetylation and silylation.[7][8][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), can analyze chlorophenols directly without derivatization.[11][12][13] This simplifies the sample preparation process. Reversed-phase chromatography is the most common separation mode.[14]

Sample preparation is a critical step to isolate the target analyte from the sample matrix and pre-concentrate it to detectable levels.[9] Solid-Phase Extraction (SPE) is the most prevalent technique for water samples, while methods like Accelerated Solvent Extraction (ASE) or alkaline extraction are used for soil matrices.[4][14][15][16]

Chemical Structure of this compound

Caption: Structure of this compound.

General Analytical Workflow

The overall process for analyzing environmental samples for this compound involves several key stages, from sample collection through to final data analysis.

Caption: General workflow for chlorophenol analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorophenols in environmental samples using various methods. The values can vary based on the specific analyte, matrix complexity, and instrumentation used.

| Method | Matrix | Analyte(s) | Sample Prep | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Wastewater | Chlorophenols | SPE & Methyl Chloroformate Derivatization | 0.010–0.423 µg/L | Not Specified | 76–103 | [8][17] |

| GC-MS | Water & Juice | Chlorophenols & Alkylphenols | SPE & Acetic Anhydride Derivatization | 0.005–1.796 µg/L | Not Specified | 76–111 | [1] |

| GC-MS | Soil | Chlorophenols | Accelerated Solvent Extraction (ASE) & SPME | ~0.1-1 µg/kg (est.) | Not Specified | Not Specified | [4] |

| HPLC-UV | Environmental Water | Triclosan, BPA, Chlorophenols | Online SPME | 5–33 ng/L | Not Specified | Not Specified | [18] |

| HPLC-UV | Soil | Chlorophenols | Alkaline Extraction & SPE | 2–2.5 µg/kg (ppb) | Not Specified | 65–83 | [16] |

| HPLC-UV | Drinking Water | 11 Phenols | SPE (Bond Elut Plexa) | Not Specified | Not Specified | 87–108 | [19] |

Note: The Method Detection Limit (MDL) or Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from zero.[20] The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a specified degree of precision.[21][22]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water

This protocol is based on solid-phase extraction followed by in-situ acetylation derivatization, adapted from established methods for chlorophenols.[10]

A. Materials and Reagents

-

Solid-Phase Extraction (SPE) Cartridges: C18 or Anion Exchange (500 mg)

-

Solvents: Methanol, Dichloromethane, Hexane, Petroleum Ether (HPLC grade)

-

Reagents: Acetic Anhydride, Potassium Bicarbonate (KHCO₃), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl)

-

Standard: this compound certified reference material

B. Sample Preparation and Extraction

-

Collect a 1-liter water sample in a clean glass bottle. If residual chlorine is present, quench with sodium thiosulfate. Acidify to pH < 2 with concentrated HCl to preserve the sample. Store at 4°C.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

-

Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a vacuum or by passing nitrogen through it for 10-15 minutes.

-

Elute the trapped analytes with 5-10 mL of a suitable solvent like dichloromethane or ethyl acetate.

C. Derivatization (In-situ Acetylation)

-

Alternatively, for direct derivatization from water: To a 1 L water sample, add 5 g of KHCO₃ and stir to dissolve.[10]

-

Add 2 mL of acetic anhydride. Stir vigorously for 30 minutes.[10]

-

Extract the derivatized phenol (now an acetate ester) with two 50 mL portions of petroleum ether or hexane.[10]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

D. GC-MS Instrumental Conditions

-

Instrument: Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 5977B).[6]

-

Column: DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL, Splitless mode.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source Temp: 230°C.

-

MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

Protocol 2: HPLC-UV Analysis of this compound in Water

This protocol is based on SPE followed by direct analysis, suitable for samples with higher concentrations or when derivatization is not desired.[19][23]

A. Materials and Reagents

-

SPE Cartridges: C18 (e.g., Agilent Bond Elut Plexa) or equivalent polymeric sorbent.[19]

-

Solvents: Methanol, Acetonitrile, Tetrahydrofuran (HPLC grade).

-

Reagents: Phosphoric Acid or Formic Acid, HPLC grade water.

-

Standard: this compound certified reference material.

B. Sample Preparation and Extraction

-

Collect and preserve a 250-500 mL water sample as described in Protocol 1 (Section 6.B.1). Adjust sample pH to ~2 with phosphoric acid.[19]

-

Condition the SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of HPLC grade water.[19]

-

Pass the water sample through the cartridge at a flow rate of 5 mL/min.[19]

-

Wash the cartridge with 5 mL of HPLC grade water.

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elute the analytes with 3-5 mL of methanol or tetrahydrofuran.[19]

-

Evaporate the eluent to near dryness under a nitrogen stream and reconstitute in 0.5-1.0 mL of the mobile phase.[19]

-

Filter the final extract through a 0.45 µm syringe filter before injection.

C. HPLC-UV Instrumental Conditions

-

Instrument: High-Performance Liquid Chromatograph with a UV or DAD detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and acidified water (e.g., 0.1% formic acid). A typical starting condition could be 60:40 Acetonitrile:Water.[23]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength of approximately 225 nm or 280 nm. A DAD can be used to scan for the optimal wavelength and confirm peak purity.[16]

Protocol 3: Analysis of this compound in Soil

This protocol involves an alkaline extraction followed by a cleanup and concentration step, suitable for solid matrices.[16]

A. Materials and Reagents

-

Solvents: Methanol, Chloroform (HPLC grade).

-

Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Equipment: Mechanical shaker, centrifuge.

B. Sample Preparation and Extraction

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh 10 g of the homogenized soil into a glass centrifuge tube.

-

Add 15 mL of 0.1 M NaOH solution. Shake vigorously on a mechanical shaker for 45 minutes.[16]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction on the soil pellet with another 15 mL of 0.1 M NaOH for 30 minutes.

-

Combine the supernatants.

-

Adjust the pH of the combined extract to ~6.5 with HCl.

-

Perform a liquid-liquid extraction cleanup by shaking the extract with two 30 mL portions of chloroform. Discard the chloroform layer.[16]

-

Adjust the pH of the remaining aqueous extract to ~5.5.

-

The extract can now be concentrated using an SPE cartridge (as in Protocol 2, Section 6.B.2 onwards) before analysis by HPLC or GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. env.go.jp [env.go.jp]

- 10. academic.oup.com [academic.oup.com]

- 11. theseus.fi [theseus.fi]

- 12. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

- 14. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. tandfonline.com [tandfonline.com]

- 17. Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 18. On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. epa.gov [epa.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tsijournals.com [tsijournals.com]

Application Notes and Protocols for the Analysis of 2-chloro-3,5-dimethylphenol